molecular formula C8H12N4O B13177248 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide

6-[(2-Aminoethyl)amino]pyridine-3-carboxamide

Cat. No.: B13177248
M. Wt: 180.21 g/mol
InChI Key: XFGLYIPLMNGCPN-UHFFFAOYSA-N
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Description

6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinic acid with ethylenediamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Aminoethyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-[(2-Aminoethyl)amino]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Aminoethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate: An ester derivative of the compound.

Uniqueness

6-[(2-Aminoethyl)amino]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-(2-aminoethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c9-3-4-11-7-2-1-6(5-12-7)8(10)13/h1-2,5H,3-4,9H2,(H2,10,13)(H,11,12)

InChI Key

XFGLYIPLMNGCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)NCCN

Origin of Product

United States

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